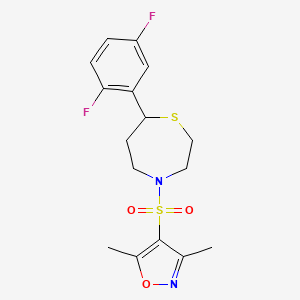

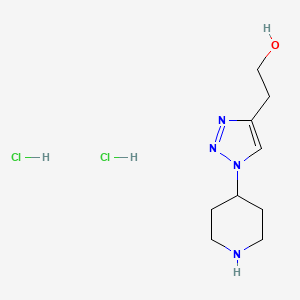

![molecular formula C13H22N4O2 B2639254 [4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 1524717-40-5](/img/structure/B2639254.png)

[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid” is a chemical compound with the CAS Number: 1524717-40-5 . It has a molecular weight of 266.34 . The IUPAC name for this compound is [4-tert-butyl-1-(1H-tetraazol-1-yl)cyclohexyl]acetic acid .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as “this compound”, can be achieved through various methods. One common method involves the reaction of sodium azide with nitriles . This reaction proceeds readily in water with zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . This enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N4O2/c1-12(2,3)10-4-6-13(7-5-10,8-11(18)19)17-9-14-15-16-17/h9-10H,4-8H2,1-3H3,(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 1H-tetrazole compounds are diverse. For instance, the reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Aplicaciones Científicas De Investigación

Water Soluble Palladium(II) Complexes : A study by Protas et al. (2017) explored the reaction of 2-R-2H-tetrazol-5-ylacetic acids with PdCl2, leading to the formation of palladium(II) water-soluble complexes. These complexes were characterized by various spectroscopic methods and X-ray diffraction, providing insights into their potential applications in catalysis and material science.

Blue Emissive Nanofibers for Volatile Acid Vapors Detection : Research conducted by Sun et al. (2015) synthesized new benzothiazole modified carbazole derivatives, revealing that tert-butyl plays a significant role in gel formation. These xerogel-based films emitted strong blue light and were used as fluorescent sensory materials for detecting acid vapors, demonstrating their potential in sensor technology.

Selective N(2) Alkylation of Tetrazole : Koren and Gaponik (1990) studied the alkylation of tetrazole and its derivatives by tert-butyl alcohols, resulting in high yields of the corresponding 2-alkyltetrazoles. This research, documented in Chemistry of Heterocyclic Compounds, offers valuable information for the synthesis of tetrazole-based compounds in organic chemistry.

Coordination Polymers for Catalysis : The study by Yu et al. (2017) on a Co-based 2D coordination framework highlighted its high catalytic activity in the allylic oxidation of cyclohexene. This research opens avenues for exploring coordination polymers in catalytic processes.

Synthesis of Iminazol-1-yl-Acetic Acid Hydrochloride : Singh et al. (2008) achieved a practical synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, as detailed in Beilstein Journal of Organic Chemistry. This finding is significant for pharmaceutical research and development.

Synthesis of 1H-Tetrazolyl-1-Acetates and Antifungal Activity : Xie et al. (2009) explored the synthesis of triorganotin 1H-tetrazolyl-1-acetates and their antifungal activities. The study, published in Applied Organometallic Chemistry, demonstrates the potential of these compounds in developing new antifungal agents.

Oxidation of tert-Butylphenol : Zhang et al. (2022) synthesized a catalyst for the alkylation reaction of phenol and tert-butyl alcohol, key in synthesizing tert-butylphenol. Their research, found in ACS Omega, provides insights into the industrial synthesis of tert-butylphenol.

Propiedades

IUPAC Name |

2-[4-tert-butyl-1-(tetrazol-1-yl)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-12(2,3)10-4-6-13(7-5-10,8-11(18)19)17-9-14-15-16-17/h9-10H,4-8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMIKWGNCAMJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2639171.png)

![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2639175.png)

![4-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2639176.png)

![3-[[Oxo(thiophen-2-yl)methyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2639180.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639182.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2639184.png)

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2639187.png)